4-((4-CYCLOPROPylpiPERAZIN-1-YL)SULFONYL)ANILINE
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Overview
Description
4-((4-CYCLOPROPylpiPERAZIN-1-YL)SULFONYL)ANILINE is an organic compound with the molecular formula C13H19N3O2S and a molecular weight of 281.37 g/mol . This compound is characterized by the presence of a cyclopropyl group attached to a piperazine ring, which is further connected to a sulfonyl group and an aniline moiety. It is used in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 4-((4-CYCLOPROPylpiPERAZIN-1-YL)SULFONYL)ANILINE typically involves the following steps:
Sulfonylation: The attachment of the sulfonyl group to the cyclopropylpiperazine intermediate.
Aniline coupling: The final step involves coupling the sulfonylated intermediate with aniline under specific reaction conditions.
Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and controlled reaction environments.
Chemical Reactions Analysis
4-((4-CYCLOPROPylpiPERAZIN-1-YL)SULFONYL)ANILINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the aniline moiety, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-((4-CYCLOPROPylpiPERAZIN-1-YL)SULFONYL)ANILINE has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-((4-CYCLOPROPylpiPERAZIN-1-YL)SULFONYL)ANILINE involves its interaction with specific molecular targets and pathways. The cyclopropyl and piperazine moieties play a crucial role in its binding affinity and activity. The sulfonyl group enhances its solubility and stability, while the aniline moiety contributes to its reactivity .
Comparison with Similar Compounds
4-((4-CYCLOPROPylpiPERAZIN-1-YL)SULFONYL)ANILINE can be compared with other similar compounds such as:
2-((4-Cyclopropylpiperazin-1-yl)sulfonyl)aniline: Similar in structure but with different positional isomerism.
4-(1-Piperazinyl)aniline: Lacks the cyclopropyl and sulfonyl groups, leading to different chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H19N3O2S |
---|---|
Molecular Weight |
281.38 g/mol |
IUPAC Name |
4-(4-cyclopropylpiperazin-1-yl)sulfonylaniline |
InChI |
InChI=1S/C13H19N3O2S/c14-11-1-5-13(6-2-11)19(17,18)16-9-7-15(8-10-16)12-3-4-12/h1-2,5-6,12H,3-4,7-10,14H2 |
InChI Key |
ULMCQGUXZGAKJV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)N |
Origin of Product |
United States |
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